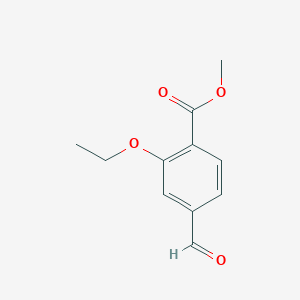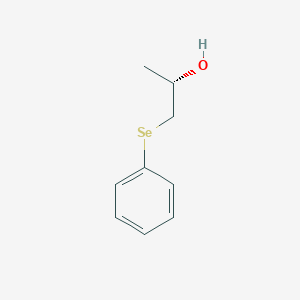
(2S)-1-(Phenylselanyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-1-(Phenylselanyl)propan-2-ol is an organoselenium compound characterized by the presence of a phenylselanyl group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-(Phenylselanyl)propan-2-ol typically involves the reaction of a suitable selenide precursor with a chiral alcohol. One common method is the nucleophilic substitution reaction where a phenylselanyl halide reacts with (S)-propan-2-ol in the presence of a base.
Industrial Production Methods
Industrial production methods for organoselenium compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. The specific methods for this compound would depend on the availability of starting materials and the desired scale of production.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-1-(Phenylselanyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenoxide back to the selenide.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield selenoxide or selenone derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In organic synthesis, (2S)-1-(Phenylselanyl)propan-2-ol can be used as a chiral building block or as a reagent for introducing selenium into organic molecules.
Biology
Organoselenium compounds have been studied for their potential biological activities, including antioxidant and anticancer properties. This compound may have similar applications, although specific studies would be needed to confirm this.
Medicine
The medicinal applications of this compound could include its use as a precursor for the synthesis of selenium-containing drugs or as a therapeutic agent itself.
Industry
In the industrial sector, organoselenium compounds are used in the production of specialty chemicals and materials. This compound could be utilized in similar applications.
Wirkmechanismus
The mechanism of action of (2S)-1-(Phenylselanyl)propan-2-ol would depend on its specific interactions with molecular targets. Generally, organoselenium compounds can interact with biological molecules through redox reactions, binding to thiol groups, and modulating enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S)-1-(Phenylthio)propan-2-ol: Similar structure but with a sulfur atom instead of selenium.
(2S)-1-(Phenylselanyl)ethanol: Similar structure but with an ethanol backbone.
(2S)-1-(Phenylselanyl)butan-2-ol: Similar structure but with a butanol backbone.
Uniqueness
(2S)-1-(Phenylselanyl)propan-2-ol is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties compared to its sulfur analogs. The selenium atom can participate in unique redox reactions and has different biological activities compared to sulfur.
Eigenschaften
CAS-Nummer |
834882-66-5 |
|---|---|
Molekularformel |
C9H12OSe |
Molekulargewicht |
215.16 g/mol |
IUPAC-Name |
(2S)-1-phenylselanylpropan-2-ol |
InChI |
InChI=1S/C9H12OSe/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1 |
InChI-Schlüssel |
QZYCRLZJNSHFKJ-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](C[Se]C1=CC=CC=C1)O |
Kanonische SMILES |
CC(C[Se]C1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



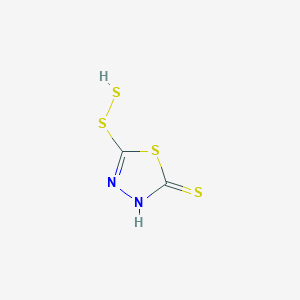

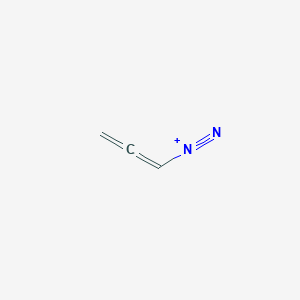
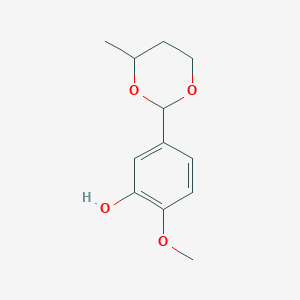
![n-Methyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14184313.png)
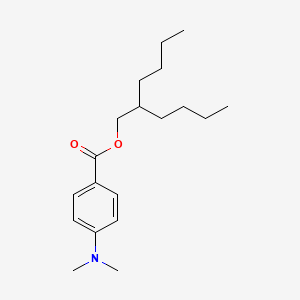
![2,3-Dimethyl-7-(2-phenylethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B14184334.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-1-phenylethyl benzoate](/img/structure/B14184338.png)
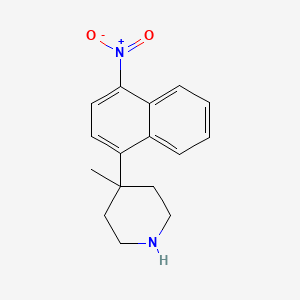
![2-[2-(Tetradecylsulfanyl)ethoxy]ethan-1-ol](/img/structure/B14184343.png)
![N-[(3R)-1-benzylpyrrolidin-3-yl]-2-methylprop-2-enamide](/img/structure/B14184345.png)
![O-[3-(Hydroxycarbamoyl)phenyl]-L-tyrosine](/img/structure/B14184346.png)
